3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine
Overview
Description
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They are part of the pyrazolopyridines family, which are formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, structures 1 and 2 have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .Molecular Structure Analysis
These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis
The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Scientific Research Applications
Synthesis and Derivative Formation
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine and its derivatives are synthesized for various applications. Kaping et al. (2016) described a method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which showed promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016). Similarly, Attaby et al. (2009) synthesized derivatives of pyrido[2’,3’:3,4]pyrazolo[5,1-c][1,2,4]triazines with potential anti-Alzheimer and anti-cox2 properties (Attaby et al., 2009).
Pharmaceutical Research
These compounds are actively researched for pharmaceutical applications. A study by Chavva et al. (2013) focused on synthesizing novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, showing effectiveness against various cancer cell lines (Chavva et al., 2013). Similarly, Kurumurthy et al. (2014) developed novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic activities against human cancer cell lines (Kurumurthy et al., 2014).
Chemical Synthesis and Reactivity
In the field of chemical synthesis, the synthesis and reactivity of these compounds are of significant interest. For instance, Shi et al. (2010) synthesized a series of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using ionic liquid, highlighting the protocol’s advantages in terms of yield and environmental friendliness (Shi et al., 2010).
Environmental and Green Chemistry
Environmental considerations in synthesis are also explored. Bazgir et al. (2010) reported an ultrasound-assisted synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones in water, emphasizing the method's environmentally benign nature (Bazgir et al., 2010).
Advanced Materials and Nanotechnology
In advanced materials and nanotechnology, these compounds find applications due to their unique properties. Halim et al. (2022) synthesized and analyzed novel pyrazolo[3,4-b]pyridine derivatives, focusing on their quantum studies, nonlinear optical properties, and thermodynamic properties (Halim et al., 2022).
properties
IUPAC Name |
3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIQPCQVPGBPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657921 | |
Record name | 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine | |
CAS RN |
1186609-65-3 | |
Record name | 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.